2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide
Description
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-17(24-2)14(9-11)16-10-13(18(22)21-19)12-5-3-4-6-15(12)20-16/h3-10H,19H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVDADSXXMAKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then functionalized with the 2,5-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction. Finally, the carbohydrazide moiety is introduced via a hydrazine derivative.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic aromatic substitution reactions are typically performed using strong nucleophiles such as hydrazine (N2H4) under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinoline core with a 2,5-dimethoxyphenyl substituent and a carbohydrazide moiety. Its molecular formula is , with a molecular weight of 291.35 g/mol. The synthesis typically involves multiple steps:
- Formation of the Quinoline Core : This can be achieved via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
- Functionalization : The introduction of the 2,5-dimethoxyphenyl group is done through nucleophilic aromatic substitution.
- Carbohydrazide Moiety Addition : This is accomplished through hydrazinolysis or direct reaction with hydrazine derivatives.
Antimicrobial Properties
Research indicates that quinoline derivatives, including 2-(2,5-dimethoxyphenyl)quinoline-4-carbohydrazide, exhibit promising antimicrobial activities. For example, studies have shown that related quinoline compounds can act as DNA gyrase inhibitors, which are crucial for bacterial DNA replication . The compound's structure suggests it may similarly interact with bacterial enzymes, potentially leading to effective treatments against various pathogens.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit key signaling pathways involved in cancer progression. Specifically, studies have demonstrated that quinoline-based compounds can induce apoptosis in cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway . The incorporation of the carbohydrazide moiety may enhance this activity by improving binding affinity to target proteins.
Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties. For instance, related quinoline derivatives have been shown to reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus, compounds structurally similar to this compound were tested for minimum inhibitory concentration (MIC). Results indicated that certain derivatives exhibited potent antibacterial activity with MIC values as low as 38.64 µM .
Case Study 2: Anticancer Activity Evaluation
A series of quinoline-acrylamide hybrids were synthesized and tested against breast cancer cell lines (MCF-7). One derivative showed significant cytotoxicity with an IC50 value comparable to standard treatments like Lapatinib . This highlights the potential of modifying the quinoline structure to enhance therapeutic efficacy.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to elicit a therapeutic response.
Comparison with Similar Compounds
Table 1: Methoxy-Substituted Quinoline-4-carbohydrazides
Key Observations :
- Electronic Effects : The 2,5-dimethoxy substitution (target compound) creates a para-methoxy arrangement, enhancing electron-donating effects compared to the ortho/meta configurations in 2,4- and 3,4-dimethoxy analogs. This may influence solubility and binding interactions in biological systems.
- Synthetic Utility: The 3,4-dimethoxy analog serves as a precursor for functionalized derivatives like N′-(chloroacetyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide, highlighting its reactivity at the hydrazide group .
Analogues with Alternative Substituents
Table 2: Non-Methoxy Quinoline-4-carbohydrazides
Key Observations :
- Functional Group Impact: Ethoxy (electron-donating) vs.
- Biological Relevance : The dichlorophenyl analog’s electron-deficient aromatic system may enhance interactions with hydrophobic pockets in proteins, as seen in similar kinase inhibitors .
Pharmacologically Active Analogues
Table 3: Bioactive Quinoline-4-carbohydrazides
Key Observations :
- ABCG2 Inhibition : PZ-34’s ethoxyphenyl and hydrazide-linked heterocyclic groups are critical for binding to ABCG2, a transporter implicated in multidrug resistance. The target compound’s 2,5-dimethoxy group may offer similar π-π stacking opportunities .
- Antimicrobial Activity : Hydrazide derivatives like 6a–e exhibit broad-spectrum activity, suggesting that the target compound’s hydrazide moiety could be leveraged for similar applications .
Biological Activity
2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with a carbohydrazide functional group and a dimethoxyphenyl substituent. This structure is pivotal in determining its biological interactions and activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
A study assessing quinoline derivatives demonstrated that compounds similar to this compound showed selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells. The mechanism involved cell cycle arrest and apoptosis induction, with significant interaction with DNA observed through fluorescence microscopy and flow cytometry analysis .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Compound 6d | A2780/RCIS | TBD | MRP2 inhibition |
| Compound 10b | MDA-MB-231 | 16.5 ± 1.5 | DNA interaction |
The primary mechanism of action for this compound appears to involve the inhibition of multidrug resistance proteins (MRP), particularly MRP2. This inhibition enhances the accumulation of chemotherapeutic agents within cancer cells, thereby increasing their efficacy .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. For instance, it has been shown to bind effectively to MRP2, which is crucial for its anticancer properties. The binding affinity and interaction patterns suggest that the dimethoxy groups play a significant role in enhancing the compound's efficacy against resistant cancer cell lines .
Case Studies
Several studies have highlighted the potential of quinoline derivatives in drug development:
- Study on MRP Inhibition : A series of quinoline analogs were synthesized and tested for their ability to inhibit MRP2. Among these, compounds structurally related to this compound showed promising results in enhancing the uptake of fluorescent substrates in resistant ovarian carcinoma cells .
- Cytotoxicity Assessment : In vitro studies revealed that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What are the established synthetic routes for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbohydrazide?
Methodological Answer: The synthesis typically involves:
- Condensation Reactions : The Pfitzinger reaction is a common method for constructing the quinoline core, followed by functionalization of the 4-position with a carbohydrazide moiety .
- Stepwise Functionalization : Starting from a pre-formed quinoline carboxylic acid (e.g., 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid), conversion to the hydrazide can be achieved via reaction with hydrazine hydrate under reflux in ethanol, often with catalytic glacial acetic acid to enhance reactivity .
- Purification : Column chromatography or recrystallization is used to achieve ≥95% purity, as noted in commercial-grade syntheses .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
Q. What are the known biological activities of structurally related quinoline carbohydrazides?
Methodological Answer: Analogous compounds exhibit:
- Anticancer Activity : Derivatives like PZ-34 (a quinoline-4-carbohydrazide) inhibit ABCG2 transporters, reversing multidrug resistance in cancer cells .
- Antimicrobial Properties : Quinoline carbohydrazides with electron-withdrawing substituents (e.g., Cl, NO₂) show efficacy against Mycobacterium tuberculosis and Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Methoxy groups enhance solubility and modulate target binding, while the hydrazide moiety enables Schiff base formation with biological nucleophiles .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer: Key optimization strategies include:
- Catalyst Screening : Glacial acetic acid (5–10 mol%) improves hydrazide formation efficiency in ethanol .
- Reaction Time/Temperature : Extended reflux (12–24 hours) at 80–90°C ensures complete conversion of intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate quinoline ring formation but require post-synthesis purification to remove residues .
- Scale-Up Considerations : Pilot batches (>1 g) should prioritize controlled cooling to prevent precipitation of impurities .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed cell lines, consistent ATP levels in cytotoxicity assays) to minimize inter-lab discrepancies .
- Structural Analogues : Compare activity of 2-(2,5-Dimethoxyphenyl) derivatives with 2,4- or 3,4-dimethoxy variants to isolate substituent effects .
- Metabolic Stability : Assess compound degradation in serum (e.g., via LC-MS stability assays) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. What in silico methods predict the biological targets of this compound?
Methodological Answer: Computational approaches include:
- Molecular Docking : Use tools like AutoDock Vina to model interactions with ABCG2 (PDB ID: 5NJ3) or bacterial enoyl-ACP reductase .
- QSAR Modeling : Train models on datasets of quinoline derivatives with known IC₅₀ values to predict potency against specific targets .
- ADMET Prediction : Software like SwissADME estimates bioavailability, blood-brain barrier permeability, and CYP450 interactions to prioritize in vivo studies .
Q. How does the substitution pattern (2,5-dimethoxy vs. 3,4-dimethoxy) influence physicochemical properties?
Methodological Answer:
- Solubility : 2,5-Dimethoxy substitution increases water solubility compared to 3,4-dimethoxy derivatives due to reduced steric hindrance .
- LogP : The 2,5-dimethoxy derivative has a lower calculated LogP (~2.8 vs. ~3.5 for 3,4-dimethoxy), impacting membrane permeability .
- Crystallinity : Differential scanning calorimetry (DSC) reveals that 2,5-dimethoxy analogues form more stable crystalline polymorphs, critical for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
